![molecular formula C14H15N3O3 B174377 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 198221-13-5](/img/structure/B174377.png)
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research. DMOBA is a synthetic molecule that belongs to the class of naphthyridine derivatives. It has a unique chemical structure that makes it a potential candidate for various applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid is not well understood. However, it is believed that it exerts its biological activity by interacting with various enzymes and proteins in the body. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that is involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to reduce the levels of total cholesterol, LDL cholesterol, and triglycerides in animal models of hypercholesterolemia. It has also been shown to reduce the levels of inflammatory cytokines in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid in scientific research is its unique chemical structure, which makes it a potential candidate for various applications. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of using 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid. One potential area of research is the development of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid-based drugs for the treatment of hypercholesterolemia. Another potential area of research is the development of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid and to identify its molecular targets.
Synthesemethoden
The synthesis of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid involves a multi-step process that starts with the reaction between 2,6-dimethylpyridine and ethyl acetoacetate. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate. The hydrazide intermediate is then coupled with 2,3-dibromo-1-propanol to form the final product, 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of drugs that can be used to treat hypercholesterolemia.
Eigenschaften
CAS-Nummer |
198221-13-5 |
|---|---|
Produktname |
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid |
Molekularformel |
C14H15N3O3 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-8-7-9(2)15-14-10(8)3-4-11(17-14)16-12(18)5-6-13(19)20/h3-4,7H,5-6H2,1-2H3,(H,19,20)(H,15,16,17,18) |
InChI-Schlüssel |
DNOPPYRDIKPOLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C |
Synonyme |
Butanoic acid, 4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




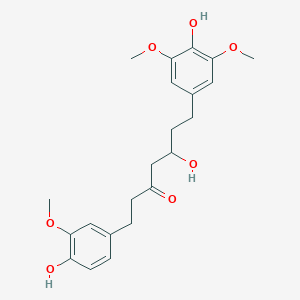

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)
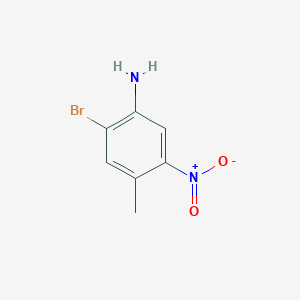

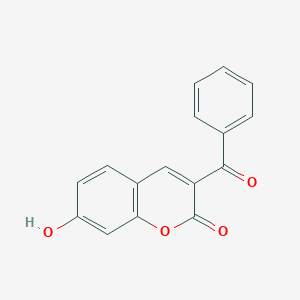


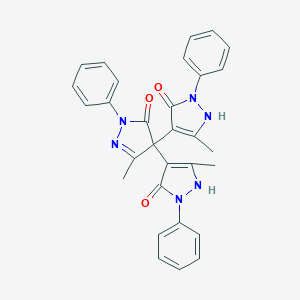
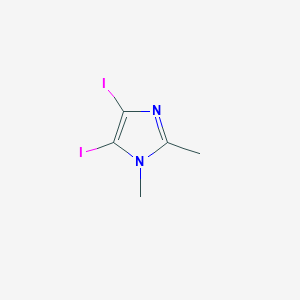

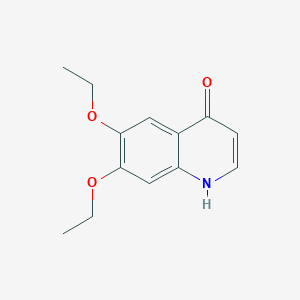
![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)